N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide
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Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide: is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.317. This compound has gained increasing scientific attention due to its potentially valuable applications in various fields.
Mechanism of Action
Target of Action
N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide, also known as (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylprop-2-enamide, is a derivative of cinnamamides . Cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties . .
Mode of Action
Some cinnamamide derivatives have shown anti-inflammatory and analgesic activity . The mechanism through which these effects are achieved is likely complex and involves interactions with multiple targets.
Biochemical Pathways
Given the reported anti-inflammatory and analgesic activities of some cinnamamide derivatives , it can be speculated that this compound may influence pathways related to inflammation and pain perception.
Result of Action
Based on the reported activities of some cinnamamide derivatives , it can be speculated that this compound may exert anti-inflammatory and analgesic effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide typically involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The cinnamamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds containing the furan ring, such as furan-2,5-dicarboxylic acid.
Cinnamamide derivatives: Compounds containing the cinnamamide moiety, such as N-cinnamoyl-2,5-dimethylfuran.
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide is unique due to the combination of the furan ring and cinnamamide moiety, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-10-15(13(2)19-12)11-17-16(18)9-8-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVWNTKRNPAVKR-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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